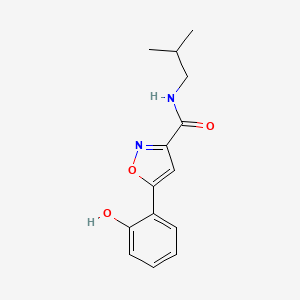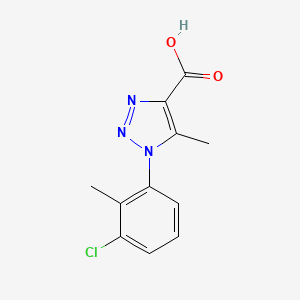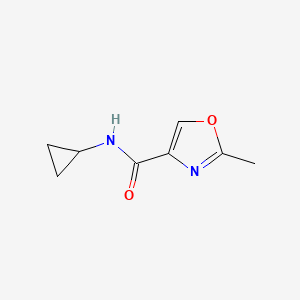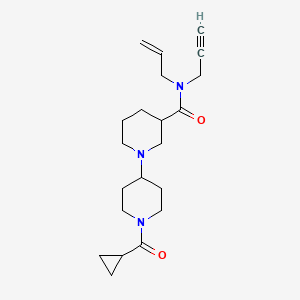![molecular formula C16H22N2O3S B6021047 2-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B6021047.png)
2-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline” is a complex organic molecule. It contains an indoline core, which is a prevalent moiety in many natural products and drugs . The indoline core is modified with a methyl group at the 2-position and a carbonyl group at the 1-position, which is further linked to a 4-piperidinyl group through a sulfonyl bridge .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H13NO2S . The average mass is 211.281 Da, and the monoisotopic mass is 211.066696 Da . The molecule contains an indoline core, a sulfonyl group, and a piperidine ring, which contribute to its complex structure .Mecanismo De Acción
The mechanism of action of 2-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline is not fully understood. However, it has been shown to modulate various signaling pathways, including the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway. The compound has also been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. The compound has also been shown to reduce inflammation and oxidative stress. In addition, it has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline in lab experiments is its high potency and selectivity. The compound has been shown to have a low toxicity profile and can be used at low concentrations. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline in scientific research. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its mechanism of action in more detail, including its interaction with specific signaling pathways and target proteins. Additionally, the compound can be modified to improve its solubility and potency, which can increase its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline involves a multi-step process. The first step is the synthesis of 1-(methylsulfonyl)-4-piperidinecarboxylic acid, which is then reacted with 2-methylindole-3-carboxaldehyde to form the desired product. The compound is purified using column chromatography and recrystallization. The overall yield of the synthesis is around 30%.
Aplicaciones Científicas De Investigación
2-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has been tested in various in vitro and in vivo models, including cell culture, animal models, and clinical trials. It has also been used as a tool compound to investigate the mechanism of action of various biological pathways.
Propiedades
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-12-11-14-5-3-4-6-15(14)18(12)16(19)13-7-9-17(10-8-13)22(2,20)21/h3-6,12-13H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUIPMBOMPBGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6020969.png)
![2-pyridinyl(1-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinyl)methanone](/img/structure/B6020975.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6020989.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6021006.png)
![11-[4-(4-methoxybenzyl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6021014.png)


![2-methyl-N-(1-methyl-3-phenylpropyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6021039.png)
![N-(3-chloro-2-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6021054.png)


![ethyl 1-(2-hydroxyethyl)-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6021088.png)